![molecular formula C12H10F6N2 B13195737 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound characterized by the presence of trifluoromethyl groups attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product, often facilitated by the elimination of volatile side-products under vacuum .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different halogen atoms into the molecule .
Applications De Recherche Scientifique
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used in the synthesis of various heterocycles and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with molecular targets and pathways within cells. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound also contains trifluoromethyl groups and is used in similar applications.
2,2’-Bis(Trifluoromethyl)-1,1’-Biphenyl: Another compound with trifluoromethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to its specific indole structure and the positioning of the trifluoromethyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H10F6N2 |
|---|---|
Poids moléculaire |
296.21 g/mol |
Nom IUPAC |
2-[2,7-bis(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H10F6N2/c13-11(14,15)8-3-1-2-6-7(4-5-19)10(12(16,17)18)20-9(6)8/h1-3,20H,4-5,19H2 |
Clé InChI |
SGMHOTNEHISTKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



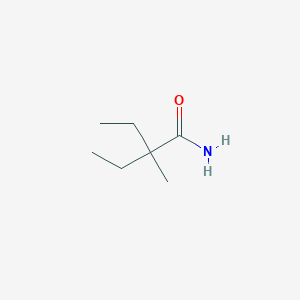

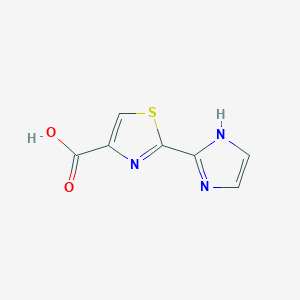
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
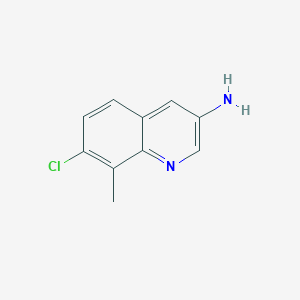
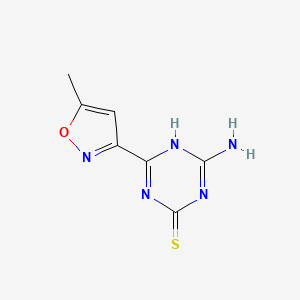
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
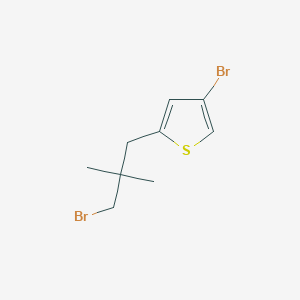

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
